An In-depth Technical Guide to (S)-tert-Butyl (2-aminopropyl)carbamate Hydrochloride: A Key Chiral Building Block in Modern Synthesis
An In-depth Technical Guide to (S)-tert-Butyl (2-aminopropyl)carbamate Hydrochloride: A Key Chiral Building Block in Modern Synthesis
Introduction: The Strategic Importance of Chiral Amines
In the landscape of modern drug discovery and pharmaceutical development, the precise control of molecular architecture is paramount. Biological systems are inherently chiral, meaning they interact selectively with specific stereoisomers of a drug molecule. This fundamental principle drives the increasing demand for enantiomerically pure compounds that can maximize therapeutic efficacy while minimizing off-target effects.[1][2] It is within this context that chiral building blocks—versatile molecules with defined stereochemistry—become indispensable tools for the synthetic chemist.[1][2]
(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is a prominent example of such a building block. This bifunctional molecule features a primary amine, rendered as a stable hydrochloride salt, and a second primary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This differential protection allows for selective, sequential reactions at the two amine sites, making it a highly valuable intermediate in the synthesis of complex chiral molecules, peptidomimetics, and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in synthesis. The properties of (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1269493-35-7 | [1][3] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | [1][4][5] |
| Molecular Weight | 210.70 g/mol | [5] |
| Appearance | Solid / White to off-white powder | |
| Purity | Typically ≥95% | [6] |
| Storage | Recommended 2-8°C, sealed, away from moisture and direct light.[5][7] | |
| Solubility | Soluble in water and alcohols. |
Note: Specific melting point and NMR spectral data for the hydrochloride salt are not consistently reported across public domains. The provided NMR data in subsequent sections may reference the corresponding free base, tert-butyl (2S)-2-aminopropylcarbamate (CAS 121103-15-9), for illustrative purposes.
Synthesis, Reactivity, and Mechanistic Considerations
A Representative Synthetic Pathway
The synthesis of (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is conceptually straightforward, relying on the selective mono-protection of a chiral diamine. The key is to control the stoichiometry to favor the formation of the mono-Boc derivative over the di-Boc byproduct.
A common and efficient method involves the reaction of (S)-propane-1,2-diamine with di-tert-butyl dicarbonate (Boc₂O). By using an excess of the diamine, the statistical probability of a single Boc₂O molecule reacting with two diamine molecules is minimized. The resulting free base is then treated with hydrochloric acid to afford the stable hydrochloride salt.
The causality behind this choice is rooted in efficiency and selectivity. Boc₂O is an excellent reagent for amine protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[8] The subsequent salt formation enhances the compound's stability and improves its handling characteristics as a solid.
Reactivity Profile: A Tale of Two Amines
The synthetic utility of this building block stems from the orthogonal nature of its two amine functionalities:
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The Free Primary Amine (Hydrochloride Salt): The unmasked amine at the C2 position is nucleophilic, though its reactivity is tempered by its protonation as a hydrochloride salt. In the presence of a base (such as triethylamine or diisopropylethylamine) to neutralize the HCl, this amine readily participates in a wide range of classical amine reactions. These include:
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Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or activated esters to form amides. This is a cornerstone of its use in building larger molecules.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
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The Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable to basic, nucleophilic, and many reductive/oxidative conditions.[9] This stability is crucial as it allows for extensive chemical modification at the free amine site without disturbing the protected amine. The true power of the Boc group lies in its lability under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent efficiently cleaves the carbamate, liberating the second primary amine and producing gaseous byproducts (isobutylene and CO₂), which simplifies purification.[8] This deprotection step "activates" the second site for further synthetic elaboration.
Core Applications in Drug Discovery and Development
The unique structural and reactive properties of (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride position it as a high-value intermediate in several key areas of pharmaceutical research.
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Asymmetric Synthesis: As an enantiomerically pure compound, it serves as a chiral scaffold.[1] By introducing this building block early in a synthetic sequence, chemists can ensure the correct stereochemistry is carried through to the final product, which is critical for achieving selective interaction with biological targets.[2]
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Peptidomimetics and Linkers: The 1,2-diaminopropane backbone is a common motif in peptidomimetics, where it can be used to replace or modify standard amino acid residues to improve properties like proteolytic stability or cell permeability. It also functions as a versatile linker, connecting two different pharmacophores in the rational design of multifunctional drug candidates, such as PROTACs or dual-target inhibitors.
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Scaffold for Focused Libraries: In medicinal chemistry, generating libraries of related compounds is essential for exploring structure-activity relationships (SAR). This building block provides an ideal starting point. A common core can be built upon by reacting the free amine with a diverse set of reagents, followed by Boc deprotection and subsequent reaction at the newly revealed amine, allowing for systematic variation at two points of the molecule.
Experimental Protocol: N-Acylation of (S)-tert-Butyl (2-aminopropyl)carbamate Hydrochloride
This protocol describes a general, self-validating procedure for the acylation of the free amine. The causality for each step is explained to provide a deeper understanding beyond simple instruction.
Objective: To synthesize an N-acylated derivative by reacting the free amine with an acyl chloride.
Materials:
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(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride
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Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup (Inert Atmosphere): To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride (1.0 eq).
-
Causality: An inert atmosphere is crucial to prevent the reaction of the acyl chloride with atmospheric moisture, which would hydrolyze it to the less reactive carboxylic acid.
-
-
Dissolution: Add anhydrous DCM to dissolve the starting material. If solubility is limited, gentle warming or the addition of a co-solvent like DMF may be necessary.
-
Causality: A homogenous solution ensures efficient mixing and reaction kinetics. The solvent must be anhydrous for the reason stated above.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
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Causality: Acylation reactions are often exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize side reactions, and improve selectivity.
-
-
Base Addition: Add TEA or DIPEA (2.2 eq) dropwise while stirring.
-
Causality: Two equivalents of base are required. The first equivalent neutralizes the hydrochloride salt to liberate the free amine. The second equivalent scavenges the HCl generated during the acylation reaction, driving the equilibrium towards product formation. An extra 0.1-0.2 equivalents ensures complete neutralization.
-
-
Acyl Chloride Addition: Add the acyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Causality: A slight excess of the acylating agent can help drive the reaction to completion. Dropwise addition is important to maintain temperature control.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Causality: Monitoring is the only way to empirically determine when the reaction is complete, preventing premature workup or unnecessary extension of reaction time.
-
-
Aqueous Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
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Causality: This step neutralizes any remaining acid and removes water-soluble components like the triethylammonium hydrochloride salt.
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-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
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-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
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Causality: The brine wash removes residual water from the organic phase. The drying agent removes the final traces of water, which is critical before solvent evaporation.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography if necessary.
-
Causality: This removes unreacted reagents and byproducts, yielding the pure acylated product.
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Safety and Handling
As a chemical intermediate, (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride requires careful handling in a laboratory setting.
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Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5] Recommended storage is often refrigerated (2-8°C).[5]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Conclusion
(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is more than just a chemical reagent; it is a strategic tool for the efficient and precise construction of complex, high-value chiral molecules. Its combination of a pre-defined stereocenter and orthogonally protected amino groups provides chemists with a reliable and versatile platform for innovation. By understanding its fundamental properties, reactivity, and handling requirements, researchers in drug discovery and process development can effectively leverage this building block to accelerate their synthetic programs and advance the development of next-generation therapeutics.
References
-
The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). Tetrahedron, 58(14), 2701-2724. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
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